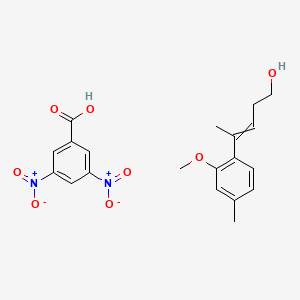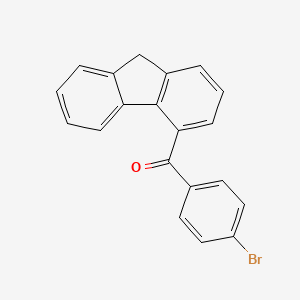![molecular formula C9H17NO3S B14563041 [(Dipropylcarbamoyl)sulfanyl]acetic acid CAS No. 61772-67-6](/img/structure/B14563041.png)
[(Dipropylcarbamoyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dipropylcarbamoyl)sulfanyl]acetic acid is an organic compound that features a carbamoyl group attached to a sulfanyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dipropylcarbamoyl)sulfanyl]acetic acid typically involves the reaction of dipropylamine with carbon disulfide to form dipropylcarbamodithioic acid. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
[(Dipropylcarbamoyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
[(Dipropylcarbamoyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Dipropylcarbamoyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
[(Dipropylcarbamoyl)sulfanyl]acetic acid can be compared with other similar compounds such as:
[(Diethylcarbamoyl)sulfanyl]acetic acid: Similar structure but with ethyl groups instead of propyl groups.
[(Dipropylcarbamoyl)sulfanyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61772-67-6 |
|---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(dipropylcarbamoylsulfanyl)acetic acid |
InChI |
InChI=1S/C9H17NO3S/c1-3-5-10(6-4-2)9(13)14-7-8(11)12/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
NBPLWAVADHHTJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [(2-ethoxypropyl)thio]-](/img/structure/B14562967.png)

![N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14562982.png)









![1-{5-(Trimethylsilyl)-1-[(trimethylsilyl)oxy]hexa-1,3-dien-1-yl}piperidine](/img/structure/B14563037.png)
